molecular formula C25H24FN5O3S B2385414 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 852169-97-2

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No.: B2385414
CAS No.: 852169-97-2
M. Wt: 493.56
InChI Key: HBPXEVSYIYSLMT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many biologically active compounds . The presence of a fluorophenyl group could potentially enhance the compound’s ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The pyrimidinone ring provides a rigid core structure, while the various substituents may allow for a degree of conformational flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of various functional groups would all play a role .

Scientific Research Applications

Radioligand Development for Imaging

A novel series of compounds, including derivatives similar to the specified chemical structure, have been investigated for their selective binding to the translocator protein (18 kDa) (TSPO), which plays a crucial role in neuroinflammation and is an early biomarker of neuroinflammatory processes. The development of fluorine-18 labeled compounds, such as DPA-714, facilitates in vivo imaging using positron emission tomography (PET), offering insights into the biological processes underlying neuroinflammatory disorders (Dollé et al., 2008), (Damont et al., 2015).

Anti-inflammatory and Analgesic Agents

Compounds derived from pyrimidine structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies have led to the discovery of novel compounds with significant activities, indicating their potential for further development as therapeutic agents in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Activities

Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has revealed moderate anticonvulsant activity in rat models. This highlights the potential of pyrimidine derivatives in the development of new anticonvulsant drugs, demonstrating the diverse therapeutic applications of these compounds (Severina et al., 2020).

Antimicrobial and Antitubercular Activities

Several pyrimidine-azitidinone analogues have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. These compounds exhibit selective antibacterial and antituberculosis activities, suggesting their potential as leads for the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Based on its structure, it could potentially interact with a variety of enzymes or receptors .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3S/c1-13-10-14(2)20(15(3)11-13)27-18(32)12-35-23-19-22(30(4)25(34)31(5)24(19)33)28-21(29-23)16-6-8-17(26)9-7-16/h6-11H,12H2,1-5H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXEVSYIYSLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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